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Compound of Interest

Compound Name: Velufenacin

Cat. No.: B611657

For Researchers, Scientists, and Drug Development Professionals
Introduction

Velufenacin, also known as DA-8010, is a potent and selective muscarinic M3 receptor
antagonist currently under investigation for the treatment of overactive bladder (OAB).[1][2]
Developed by Dong-A ST Co., Ltd., this novel compound has shown promise in clinical trials,
demonstrating therapeutic efficacy and a favorable safety profile.[1][2][3] As Velufenacin
progresses through late-stage clinical development, a comprehensive understanding of its
chemical synthesis and purification is crucial for researchers, process chemists, and other
professionals in the field of drug development. This technical guide provides an in-depth
overview of the synthetic pathway and purification methodologies for Velufenacin, based on
publicly available information.

Chemical Profile

A clear understanding of the molecular structure and properties of Velufenacin is fundamental
to its synthesis and analysis.
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Identifier Value

[(BR)-1-Methylpyrrolidin-3-ylJmethyl N-[2-(3-

UPAC Name chloro-4-fluorophenyl)phenyl]carbamate
CAS Number 1648737-78-3

Molecular Formula C19H20CIFN20:2

Molecular Weight 362.83 g/mol

Chemical Structure (Image of Velufenacin's chemical structure)

Synthetic Pathway

The synthesis of Velufenacin involves a multi-step process culminating in the formation of the
final carbamate product. While specific proprietary details of the manufacturing process are not
fully disclosed, a logical synthetic route can be inferred from established organic chemistry
principles and patent literature for similar compounds. The overall synthesis can be
conceptualized as the coupling of two key intermediates: a substituted biphenyl amine and a
chiral pyrrolidine-derived alcohol, followed by carbamate formation.

A proposed synthetic workflow is outlined below:
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Figure 1. Proposed synthetic workflow for Velufenacin.
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Experimental Protocols

Based on the proposed synthetic pathway, the following are generalized experimental protocols
for the key transformations. It is important to note that these are illustrative and may not
represent the exact, optimized conditions used in an industrial setting.

Step 1: Synthesis of 2-(3-Chloro-4-fluorophenyl)aniline (Biphenyl Amine Intermediate)

This step likely involves a Suzuki coupling reaction, a powerful method for forming carbon-
carbon bonds.

e Reaction: 2-Bromoaniline is coupled with 3-chloro-4-fluorophenylboronic acid in the
presence of a palladium catalyst and a base.

¢ Reagents and Solvents:

2-Bromoaniline

[¢]

[e]

3-Chloro-4-fluorophenylboronic acid

o

Palladium catalyst (e.g., Pd(PPhs)a, PdCI2(dppf))

o

Base (e.g., K2COs, NazCOs, Cs2C03)

[¢]

Solvent (e.g., Toluene, Dioxane, DMF, with water)

e Procedure:

o

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-
bromoaniline, 3-chloro-4-fluorophenylboronic acid, the palladium catalyst, and the base.

o

Add the solvent system and stir the mixture.

o

Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.

[¢]

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC-
MS).
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o Upon completion, cool the reaction mixture to room temperature.
o Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).

o Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na2SOa or
MgSOa), and concentrate under reduced pressure to yield the crude product.

 Purification: The crude 2-(3-chloro-4-fluorophenyl)aniline can be purified by column
chromatography on silica gel or by recrystallization.

Step 2: Synthesis of ((3R)-1-Methylpyrrolidin-3-yl)methanol (Chiral Alcohol Intermediate)
The synthesis of this chiral alcohol may start from a commercially available chiral precursor.

o Reaction: A potential route involves the reduction of a corresponding carboxylic acid or ester
derivative of (R)-1-methyl-3-pyrrolidine. Alternatively, a direct hydroxymethylation of a
suitable precursor could be employed.

e Reagents and Solvents:
o (R)-1-Methyl-3-pyrrolidinecarboxylic acid or its ester
o Reducing agent (e.g., LiAIH4, BH3-THF)
o Solvent (e.g., THF, Diethyl ether)

e Procedure:

In a flame-dried reaction vessel under an inert atmosphere, dissolve the starting

[¢]

pyrrolidine derivative in the appropriate anhydrous solvent.

Cool the solution in an ice bath.

[¢]

o

Slowly add the reducing agent to the cooled solution.

Allow the reaction to warm to room temperature and stir until completion, as monitored by
TLC or other methods.

[e]
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o Carefully quench the reaction by the sequential addition of water, agueous NaOH, and
then more water.

o Filter the resulting precipitate and wash with an organic solvent.

o Concentrate the filtrate to obtain the crude alcohol.

« Purification: The crude product can be purified by distillation under reduced pressure or by
column chromatography.

Step 3: Synthesis of Velufenacin (Final Product)

The final step involves the formation of the carbamate linkage between the biphenyl amine and
the chiral alcohol. This is often achieved through the use of a phosgene equivalent to form a
reactive intermediate.

e Reaction: 2-(3-Chloro-4-fluorophenyl)aniline is reacted with a chloroformate derivative of
((3R)-1-methylpyrrolidin-3-yl)methanol.

e Reagents and Solvents:

o

2-(3-Chloro-4-fluorophenyl)aniline

[¢]

((3R)-1-Methylpyrrolidin-3-yl)methanol

Phosgene, triphosgene, or another chloroformylating agent (e.g., carbonyldiimidazole

[e]

followed by reaction with HCI)

A non-nucleophilic base (e.g., Pyridine, Triethylamine, Diisopropylethylamine)

o

[e]

Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Toluene)
e Procedure:

o Formation of the Chloroformate (or other activated intermediate): In a cooled, inert
atmosphere, react ((3R)-1-methylpyrrolidin-3-yl)methanol with a phosgene equivalent in
the presence of a base to form the corresponding chloroformate. This intermediate is often
generated in situ and used directly.
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o Coupling Reaction: To the solution containing the activated intermediate, add 2-(3-chloro-
4-fluorophenyl)aniline.

o Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) until
the reaction is complete.

o Quench the reaction with water or a mild aqueous acid.
o Perform an extractive workup to isolate the crude product.

o Dry the organic layer and concentrate under reduced pressure.

Purification of Velufenacin

The final purification of Velufenacin is critical to ensure high purity and to remove any
unreacted starting materials, by-products, or residual solvents.

» Crystallization: This is a common and effective method for purifying solid organic
compounds. The crude Velufenacin is dissolved in a suitable hot solvent or solvent system
and allowed to cool slowly, promoting the formation of high-purity crystals.

o Potential Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof
with anti-solvents like hexanes or heptane.

e Column Chromatography: For removal of closely related impurities, preparative high-
performance liquid chromatography (HPLC) or flash column chromatography on silica gel
can be employed.

o Mobile Phase: A gradient of ethyl acetate in hexanes or a similar solvent system is
typically used for silica gel chromatography. For reverse-phase HPLC, a gradient of
acetonitrile in water (often with a modifier like formic acid or trifluoroacetic acid) would be
appropriate.

Quantitative Data

While specific yields and purity levels from an industrial manufacturing process are proprietary,
typical expectations for each step in a laboratory setting are presented below for illustrative
purposes.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b611657?utm_src=pdf-body
https://www.benchchem.com/product/b611657?utm_src=pdf-body
https://www.benchchem.com/product/b611657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Expected Purity
Step Transformation Expected Yield (%) (%) (after
purification)

1 Suzuki Coupling 70-90 > 98

Reduction of
2 . o 80 -95 > 98
Pyrrolidine Derivative

3 Carbamate Formation 60 - 85 > 99
>99.5

Overall - 34-72 (pharmaceutical
grade)

Signaling Pathway and Experimental Workflow
Visualization

The following diagrams illustrate the mechanism of action of Velufenacin and a generalized
experimental workflow for its synthesis and analysis.
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Figure 2. Signaling pathway of the M3 muscarinic receptor and the antagonistic action of
Velufenacin.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b611657?utm_src=pdf-body
https://www.benchchem.com/product/b611657?utm_src=pdf-body-img
https://www.benchchem.com/product/b611657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of Intermediates

:

Coupling and Carbamate Formation

:

Crude Product Isolation

Purification
(Crystallization/Chromatography)

Final Product

Analytical Characterization
(NMR, MS, HPLC, etc.)

Click to download full resolution via product page
Figure 3. General experimental workflow for the synthesis and analysis of Velufenacin.
Conclusion

The synthesis of Velufenacin is a multi-step process that requires careful control of reaction
conditions and effective purification strategies to yield a high-purity active pharmaceutical
ingredient. The proposed synthetic route, involving a Suzuki coupling to form the biphenyl core
followed by carbamate formation with a chiral pyrrolidine methanol derivative, represents a
viable and scalable approach. As Velufenacin continues to advance through clinical trials, the
optimization of its synthesis and purification will remain a key focus for ensuring its quality,
efficacy, and commercial viability. This technical guide provides a foundational understanding
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for professionals engaged in the research and development of this promising new therapeutic
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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